molecular formula C11H6F3N3O B10938767 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one

Cat. No.: B10938767
M. Wt: 253.18 g/mol
InChI Key: SDDPNFLHRBSJEE-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrimido[1,2-a]benzimidazole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters in the presence of β-ketoenolates or nickel(2+) acetate . The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H6F3N3O

Molecular Weight

253.18 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)8-5-9(18)16-10-15-6-3-1-2-4-7(6)17(8)10/h1-5H,(H,15,16,18)

InChI Key

SDDPNFLHRBSJEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)(F)F

Origin of Product

United States

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